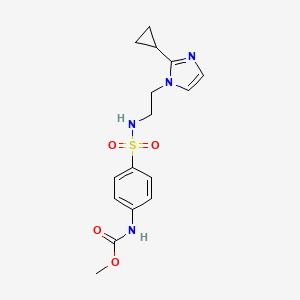

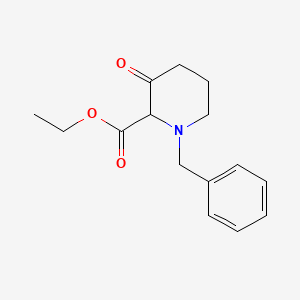

methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (4-(N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as TAK-659 and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activities. A precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds, leading to the production of several derivatives including pyran, pyridine, pyridazine, pyrazole, oxazole, pyrimidine, and thiazine derivatives. Eight of these synthesized compounds showed high antibacterial activity, highlighting the potential of such structures in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

N-heterocyclic Carbene (NHC) Catalysts in Transesterification

Imidazol-2-ylidenes, a type of NHC, have been identified as efficient catalysts in transesterification involving various esters and alcohols. These catalysts facilitate the acylation of alcohols with enol acetates at low temperatures and with minimal catalyst loading, offering an efficient method for the formation of esters. This work underscores the role of NHCs in simplifying transesterification processes and their potential applications in organic synthesis (Grasa, Gueveli, Singh, & Nolan, 2003).

Anti-Helicobacter pylori Agents

Derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have shown potent and selective activity against Helicobacter pylori, a major gastric pathogen. A prototype of these derivatives exhibited low minimal inhibition concentration (MIC) values across various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. This suggests the potential of these compounds as novel anti-H. pylori agents, offering an alternative to current treatments (Carcanague et al., 2002).

Novel Sulfonamide Hybrids

The study on novel hybrids of sulfonamide carbamates revealed compounds that exhibited significant antimicrobial activities against tested bacteria. These compounds were synthesized through the reaction of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate, demonstrating the therapeutic potential of sulfonamide hybrids in addressing bacterial infections (Hussein, 2018).

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole-containing compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological properties .

Pharmacokinetics

The solubility of imidazole-containing compounds in water and other polar solvents suggests that they may have good bioavailability .

Result of Action

The wide range of biological activities associated with imidazole-containing compounds suggests that they can have diverse effects at the molecular and cellular level .

Action Environment

The solubility of imidazole-containing compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

Properties

IUPAC Name |

methyl N-[4-[2-(2-cyclopropylimidazol-1-yl)ethylsulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-24-16(21)19-13-4-6-14(7-5-13)25(22,23)18-9-11-20-10-8-17-15(20)12-2-3-12/h4-8,10,12,18H,2-3,9,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUMGIQXIURXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2528315.png)

![(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B2528316.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B2528321.png)

![1-phenyl-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethanol](/img/structure/B2528322.png)

![4-(chloromethyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2528323.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2528328.png)

![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2528329.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2528334.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2528338.png)